2-[(4-chlorophenyl)sulfanyl]-N'-[(5-nitro-2-furyl)methylene]acetohydrazide
Overview
Description
2-[(4-chlorophenyl)sulfanyl]-N’-[(5-nitro-2-furyl)methylene]acetohydrazide is a chemical compound known for its diverse applications in scientific research. It is characterized by its complex molecular structure, which includes a chlorophenyl group, a nitrofuran moiety, and an acetohydrazide linkage. This compound is of significant interest due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N’-[(5-nitro-2-furyl)methylene]acetohydrazide typically involves the condensation of 4-chlorothiophenol with 5-nitro-2-furaldehyde in the presence of acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)sulfanyl]-N’-[(5-nitro-2-furyl)methylene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amine group under catalytic hydrogenation conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions.
Major Products Formed
Oxidation: Nitroso and hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-[(4-chlorophenyl)sulfanyl]-N’-[(5-nitro-2-furyl)methylene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N’-[(5-nitro-2-furyl)methylene]acetohydrazide involves its interaction with biological targets such as enzymes and cellular membranes. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. The chlorophenyl group may enhance the compound’s binding affinity to specific molecular targets, thereby increasing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-chlorophenyl)sulfanyl]-N’-[(5-nitro-2-furyl)methylene]acetohydrazide
- **2-[(4-chlorophenyl)sulfanyl]-N’-[(5-nitro-2-furyl)methylene]acetohydrazide
- **2-[(4-chlorophenyl)sulfanyl]-N’-[(5-nitro-2-furyl)methylene]acetohydrazide
Uniqueness
Compared to similar compounds, 2-[(4-chlorophenyl)sulfanyl]-N’-[(5-nitro-2-furyl)methylene]acetohydrazide stands out due to its unique combination of a chlorophenyl group and a nitrofuran moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O4S/c14-9-1-4-11(5-2-9)22-8-12(18)16-15-7-10-3-6-13(21-10)17(19)20/h1-7H,8H2,(H,16,18)/b15-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVSQCKQHXQLBC-VIZOYTHASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1SCC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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